molecular formula C4F9OCH2COOH<br>C6H3F9O3 B12629343 (Nonafluorobutoxy)acetic acid CAS No. 919005-47-3

(Nonafluorobutoxy)acetic acid

Cat. No.: B12629343
CAS No.: 919005-47-3
M. Wt: 294.07 g/mol
InChI Key: ZQCRIOXXOXFNAS-UHFFFAOYSA-N
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Description

(Nonafluorobutoxy)acetic acid is a fluorinated organic compound characterized by the presence of a nonafluorobutoxy group attached to an acetic acid moiety. This compound is notable for its high chemical stability and unique properties imparted by the fluorine atoms, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonafluorobutoxy)acetic acid typically involves the reaction of nonafluorobutyl alcohol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Nonafluorobutoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the nonafluorobutoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Nonafluorobutoxy)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.

    Industry: Utilized in the production of fluorinated materials and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Nonafluorobutoxy)acetic acid involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms can form strong interactions with various biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Perfluoro-3,6-dioxadecanoic acid: Another fluorinated carboxylic acid with similar properties.

    Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid: A compound with a similar structure but different fluorination pattern.

Uniqueness

(Nonafluorobutoxy)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring durable and inert materials.

Properties

CAS No.

919005-47-3

Molecular Formula

C4F9OCH2COOH
C6H3F9O3

Molecular Weight

294.07 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)acetic acid

InChI

InChI=1S/C6H3F9O3/c7-3(8,5(11,12)13)4(9,10)6(14,15)18-1-2(16)17/h1H2,(H,16,17)

InChI Key

ZQCRIOXXOXFNAS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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